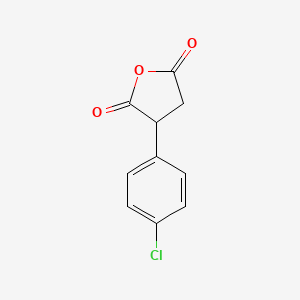

3-(4-Chlorophenyl)oxolane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYPBYBOZSIRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302491 | |

| Record name | 3-(4-chlorophenyl)dihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-52-3 | |

| Record name | NSC151265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-chlorophenyl)dihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)oxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis protocols in the public domain, this document outlines a rational, multi-step approach based on well-established organic chemistry principles and analogous transformations reported in the literature.

Proposed Synthetic Pathway

The most logical and versatile approach to the synthesis of this compound involves a three-step sequence, starting from readily available commercial starting materials. The overall pathway is depicted below:

Caption: Proposed four-step synthesis of this compound.

Data Presentation: A Comparative Overview of Synthesis Steps

The following table summarizes the key quantitative parameters for each step of the proposed synthesis, based on analogous reactions found in the literature.

| Step | Reaction | Key Reagents | Typical Yield | Reaction Time | Temperature (°C) |

| 1 | Friedel-Crafts Acylation | Chlorobenzene, Succinic Anhydride, AlCl₃ | 75-85% | 0.5 - 2 hours | Reflux |

| 2 | Clemmensen Reduction | β-(p-Chlorobenzoyl)propionic Acid, Zn(Hg), HCl | 80-90% | 24 hours | Reflux |

| 3 | Benzylic Oxidation | 4-(4-Chlorophenyl)butanoic Acid, KMnO₄ | 40-60% (estimated) | 4 - 8 hours | 80-100 |

| 4 | Cyclization (Dehydration) | 2-(4-Chlorophenyl)succinic Acid, Acetic Anhydride | >90% | 1 - 2 hours | 100-120 |

Detailed Experimental Protocols

Step 1: Synthesis of β-(p-Chlorobenzoyl)propionic Acid (Friedel-Crafts Acylation)

This procedure is adapted from the well-documented Friedel-Crafts acylation of benzene with succinic anhydride.

Workflow:

Caption: Experimental workflow for the Friedel-Crafts Acylation.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 100 g (1.0 mol) of succinic anhydride and 450 mL of chlorobenzene.

-

With vigorous stirring, add 267 g (2.0 mol) of anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

-

Cool the mixture to room temperature and carefully pour it onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Separate the chlorobenzene layer and remove the excess chlorobenzene by steam distillation.

-

The crude β-(p-chlorobenzoyl)propionic acid will precipitate upon cooling. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure β-(p-chlorobenzoyl)propionic acid.

Step 2: Synthesis of 4-(4-Chlorophenyl)butanoic Acid (Clemmensen Reduction)

This procedure is adapted from standard Clemmensen reduction protocols for aryl ketones.

Workflow:

Caption: Experimental workflow for the Clemmensen Reduction.

Procedure:

-

Prepare amalgamated zinc by stirring 150 g of zinc powder with a solution of 15 g of mercuric chloride in 200 mL of water and 10 mL of concentrated hydrochloric acid for 5 minutes. Decant the aqueous solution.

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the amalgamated zinc, 100 mL of water, 225 mL of concentrated hydrochloric acid, and 100 mL of toluene.

-

Add 50 g (0.235 mol) of β-(p-chlorobenzoyl)propionic acid.

-

Heat the mixture to a vigorous reflux with stirring for 24 hours. Add 50 mL portions of concentrated hydrochloric acid every 6 hours to maintain the acidity.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 4-(4-chlorophenyl)butanoic acid by vacuum distillation or recrystallization from a suitable solvent.

Step 3: Synthesis of 2-(4-Chlorophenyl)succinic Acid (Benzylic Oxidation)

This is a hypothetical procedure based on the known oxidation of benzylic carbons. The conditions would require careful optimization.

Procedure:

-

In a round-bottom flask, dissolve 40 g (0.20 mol) of 4-(4-chlorophenyl)butanoic acid in a solution of 200 mL of water and 10 g of sodium hydroxide.

-

Heat the solution to 80-90°C and add a solution of 80 g (0.51 mol) of potassium permanganate in 400 mL of water dropwise over 4 hours.

-

Maintain the temperature and stirring for an additional 4 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2-(4-chlorophenyl)succinic acid.

-

Collect the solid by filtration and recrystallize from water to obtain the pure product.

Step 4: Synthesis of this compound (Cyclization/Dehydration)

This is a standard procedure for the formation of succinic anhydrides from their corresponding diacids.

Workflow:

Caption: Experimental workflow for the final Cyclization step.

Procedure:

-

In a round-bottom flask, combine 20 g (0.087 mol) of 2-(4-chlorophenyl)succinic acid and 40 mL (0.42 mol) of acetic anhydride.

-

Heat the mixture at 100-120°C for 1-2 hours, or until the solid has completely dissolved.

-

Cool the reaction mixture and remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

Disclaimer: The proposed synthetic methods, particularly the benzylic oxidation step, are based on established chemical principles and analogous reactions. Researchers should conduct their own literature searches and perform appropriate reaction optimization and safety assessments before attempting these procedures. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide on the Chemical Properties of 3-(4-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as 3-(4-chlorophenyl)succinic anhydride, is a dicarboxylic anhydride derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive anhydride ring and a chlorophenyl substituent, makes it a versatile building block for the synthesis of a variety of more complex molecules, including polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics, based on available scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(4-Chlorophenyl)succinic anhydride | N/A |

| CAS Number | 776-52-3 | [1] |

| Molecular Formula | C₁₀H₇ClO₃ | [1] |

| Molecular Weight | 210.61 g/mol | [1] |

| Melting Point | 63 °C | [1] |

| Appearance | Solid (form not specified) | N/A |

| Solubility | Soluble in hydrocarbon solvents such as hexane and heptane.[1] | N/A |

Synthesis and Reactivity

Synthesis:

A general workflow for this proposed synthesis is illustrated below:

Figure 1: Proposed synthesis workflow for this compound.

Reactivity:

The chemical reactivity of this compound is primarily dictated by the succinic anhydride functional group. As a cyclic anhydride, it is susceptible to nucleophilic attack, leading to ring-opening reactions. Key reactions include:

-

Hydrolysis: Reacts with water to form 3-(4-chlorophenyl)succinic acid.

-

Alcoholysis: Reacts with alcohols to yield monoesters of 3-(4-chlorophenyl)succinic acid.

-

Aminolysis: Reacts with amines to produce the corresponding amides (succinamic acids).

-

Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form new carbon-carbon bonds.

The general reactivity of the succinic anhydride ring is depicted in the following diagram:

Figure 2: General reactivity of the succinic anhydride moiety.

Spectral Data

Expected Infrared (IR) Spectroscopy:

Acid anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching vibrations. For saturated cyclic anhydrides like this compound, these peaks are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹. A strong C-O stretching band is also expected between 1300 and 1000 cm⁻¹.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. However, some studies on related succinic acid and anhydride derivatives have reported biological effects. For instance, certain aryl succinic acid derivatives have been shown to act as inhibitors of the enzyme acetylcholinesterase. This suggests a potential avenue for future research into the pharmacological properties of this compound, particularly in the context of neurodegenerative diseases where acetylcholinesterase inhibitors are of therapeutic interest. Further investigation is required to determine if this specific compound exhibits similar or other biological activities.

Conclusion

This compound is a chemical compound with a well-defined structure and predictable reactivity based on the chemistry of succinic anhydrides. While its fundamental physical and chemical properties are documented, a significant gap exists in the publicly available experimental data, particularly concerning its detailed synthesis protocol and comprehensive spectral characterization. Furthermore, its biological activity remains unexplored, although related compounds have shown interesting pharmacological profiles. This technical guide provides a summary of the current knowledge and highlights the need for further research to fully elucidate the properties and potential applications of this compound for the scientific and drug development communities.

References

Spectroscopic Data of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, a succinic anhydride derivative, holds potential interest in medicinal chemistry and materials science due to its reactive anhydride functional group and the presence of a chlorophenyl moiety. Spectroscopic analysis is fundamental to unequivocally identify and characterize this compound, ensuring its purity and structural integrity for any application. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, including mass spectrometry (MS), and an analysis of the expected features in nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such spectra are also presented.

It is important to note that while predicted mass spectrometry data is available, experimental ¹H NMR, ¹³C NMR, and IR data for this compound are not readily found in publicly accessible databases. Therefore, the NMR and IR data presented herein are theoretical predictions based on the known chemical structure of the molecule.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The following table details the predicted mass spectrometry data for various adducts of this compound.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 211.01566 |

| [M+Na]⁺ | 232.99760 |

| [M-H]⁻ | 209.00110 |

| [M+NH₄]⁺ | 228.04220 |

| [M+K]⁺ | 248.97154 |

| [M+H-H₂O]⁺ | 193.00564 |

| [M+HCOO]⁻ | 255.00658 |

| [M+CH₃COO]⁻ | 269.02223 |

| [M]⁺ | 210.00783 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound in a standard deuterated solvent like CDCl₃, the following proton signals are expected:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 2H | Aromatic C-H (ortho to Cl) |

| ~7.3 | Doublet | 2H | Aromatic C-H (meta to Cl) |

| ~4.0-4.5 | Triplet | 1H | C3-H |

| ~3.0-3.5 | Multiplet | 2H | C4-H₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected chemical shifts for the carbon atoms in this compound are as follows:

| Chemical Shift (δ) (ppm) | Assignment |

| ~175-180 | C2=O |

| ~170-175 | C5=O |

| ~135-140 | Aromatic C-Cl |

| ~130-135 | Aromatic C (ipso) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~45-50 | C3 |

| ~35-40 | C4 |

Infrared (IR) Spectroscopy Data (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~1860 and ~1780 | C=O stretch (anhydride, symmetric and asymmetric) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2800 | Aliphatic C-H stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1250-1100 | C-O stretch (anhydride) |

| ~850-800 | C-H out-of-plane bend (para-substituted benzene) |

| ~750-700 | C-Cl stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh 5-10 mg of the solid compound into a clean, dry vial.[1]

-

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1]

-

Ensure the sample is fully dissolved. If there are any particulates, filter the solution or carefully pipette the clear supernatant into a clean NMR tube.[1]

-

The solution in the NMR tube should be clear and free of any solid particles.[1]

-

Data Acquisition : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small molecules are typically used, but may be optimized to improve signal-to-noise or resolution.[2]

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film technique.[3]

-

Sample Preparation : Place a small amount of the solid sample (around 50 mg) into a small vial.[3]

-

Add a few drops of a volatile solvent, such as acetone or methylene chloride, to dissolve the solid.[3]

-

Using a pipette, place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

-

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under vacuum.

-

Ionization : The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).[4][5]

-

Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions. This fragmentation pattern is useful for structural elucidation.[4][5]

-

Mass Analysis : The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

References

In-depth Technical Guide: Biological Activity of 3-(4-Chlorophenyl)oxolane-2,5-dione

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Biological Activity of 3-(4-Chlorophenyl)oxolane-2,5-dione

Executive Summary

This technical guide aims to provide a thorough examination of the biological activities of the chemical compound this compound. A comprehensive search of available scientific literature and databases has been conducted to collate and present all pertinent information regarding its mechanism of action, quantitative biological data, and effects on signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development.

Despite a comprehensive search, no direct studies detailing the biological activity of this compound were identified in the public domain. However, the structural motifs present in this molecule, namely the 4-chlorophenyl group and the oxolane-2,5-dione (succinic anhydride) core, are found in numerous biologically active compounds. This guide, therefore, explores the known biological activities of structurally related compounds to provide a predictive context for the potential bioactivity of the target molecule.

Introduction to this compound

This compound is a derivative of succinic anhydride, featuring a 4-chlorophenyl substituent at the 3-position. The presence of the halogenated aromatic ring and the reactive anhydride functionality suggests potential for diverse biological interactions. The 4-chlorophenyl group is a common pharmacophore found in a wide array of therapeutic agents, contributing to properties such as metabolic stability and receptor binding. The succinic anhydride core, being a reactive electrophile, can potentially engage in covalent interactions with biological nucleophiles, such as cysteine or lysine residues in proteins.

While no specific data exists for this compound, related structures exhibit a range of activities including anti-inflammatory, antimicrobial, and cytotoxic effects.

Analysis of Structurally Related Compounds

To infer potential biological activities of this compound, an analysis of compounds containing similar structural features is presented below.

Compounds Containing the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a key feature in many drugs. For instance, derivatives of 3-(4-chlorophenyl)-4-substituted pyrazoles have demonstrated in vitro antifungal and antitubercular activities.[1] Similarly, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative has shown selective cytotoxic effects on human melanoma cells, inducing S-phase cell cycle arrest.[2] Furthermore, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and shown to possess antiviral activity against the tobacco mosaic virus.[3] An anticonvulsant drug candidate, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been found to act on voltage-gated sodium channels.[4]

Compounds with a Dione Heterocyclic Core

Heterocyclic diones are prevalent in medicinal chemistry. For example, pyrrole-2,5-dione analogues have been reported to suppress nitric oxide and cytokine release, indicating anti-inflammatory potential.[5] Thiazolidine-2,4-dione derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[6][7] These compounds are also investigated for their anti-inflammatory and anticancer effects.[7][8]

Predicted Biological Profile and Signaling Pathways

Based on the activities of structurally related compounds, this compound could potentially exhibit a range of biological effects.

Potential Anti-inflammatory Activity

Given that pyrrole-2,5-dione analogues show anti-inflammatory properties by inhibiting nitric oxide and pro-inflammatory cytokines, it is plausible that this compound could modulate inflammatory pathways.[5] The mechanism might involve the inhibition of key inflammatory mediators like TNF-α, IL-1β, and IL-6.

To illustrate a potential mechanism, a generalized inflammatory signaling pathway is depicted below.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Antimicrobial and Antifungal Activity

The presence of the 4-chlorophenyl group in various antifungal and antibacterial agents suggests that this compound could also possess antimicrobial properties.[1][6][9] The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

A conceptual workflow for screening antimicrobial activity is presented below.

References

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-(4-Chlorophenyl)oxolane-2,5-dione

A comprehensive review of publicly available scientific literature reveals no established biological mechanism of action for the chemical compound 3-(4-Chlorophenyl)oxolane-2,5-dione. Extensive searches of chemical and biological databases have not yielded any studies detailing its pharmacological effects, molecular targets, or influence on signaling pathways.

The available information on compounds with similar structural motifs, such as other chlorophenyl derivatives, does not provide a scientifically valid basis for extrapolating a mechanism of action for this compound. The biological activity of a molecule is highly specific to its unique three-dimensional structure and chemical properties. Therefore, any assumptions based on related compounds would be speculative and lack the rigorous experimental validation required for a technical guide aimed at a scientific audience.

Currently, the scientific community has not published research that would allow for the creation of the requested in-depth guide, including data presentation, experimental protocols, and visualizations of its mechanism of action. Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities of this compound.

An In-depth Technical Guide on 3-(4-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)oxolane-2,5-dione, also known as p-chlorophenylsuccinic anhydride, is a substituted succinic anhydride with the chemical formula C₁₀H₇ClO₃. While its direct discovery and detailed historical timeline are not extensively documented in readily available literature, its chemical nature as a succinic anhydride derivative places it within a well-established class of compounds with diverse applications in chemical synthesis. This guide aims to provide a comprehensive overview of the available technical information regarding this compound, focusing on its synthesis and potential, though currently undocumented, applications based on the reactivity of its functional groups. Due to the limited specific research on this molecule, this guide will also draw upon general principles of succinic anhydride chemistry to infer its likely properties and reactions.

Introduction

This compound belongs to the family of oxolane-2,5-diones, which are cyclic anhydrides derived from succinic acid. The presence of a 4-chlorophenyl substituent on the furan-2,5-dione ring is expected to significantly influence its chemical reactivity and potential biological activity compared to the parent succinic anhydride. The electron-withdrawing nature of the chlorine atom can affect the electrophilicity of the carbonyl carbons, making the anhydride ring susceptible to nucleophilic attack.

While specific information regarding the initial synthesis and discovery of this compound is scarce, the synthesis of succinic anhydrides, in general, has been a fundamental process in organic chemistry for over a century. The first synthesis of the parent succinic anhydride was reported in the 19th century, and various methods for the preparation of substituted derivatives have since been developed.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | p-Chlorophenylsuccinic anhydride, 3-(4-Chlorophenyl)furan-2,5-dione |

| CAS Number | 3152-15-6 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source could not be identified, its synthesis can be logically inferred from the well-established methods for preparing succinic anhydrides. The most common and direct method involves the dehydration of the corresponding dicarboxylic acid, in this case, 3-(4-chlorophenyl)succinic acid.

General Experimental Protocol for the Synthesis of Substituted Succinic Anhydrides

The following is a generalized protocol for the synthesis of a substituted succinic anhydride from its corresponding dicarboxylic acid. This protocol is based on standard organic chemistry techniques.

Reaction: Dehydration of 3-(4-chlorophenyl)succinic acid.

Reagents and Solvents:

-

3-(4-chlorophenyl)succinic acid

-

Dehydrating agent (e.g., acetic anhydride, acetyl chloride, or thionyl chloride)

-

Anhydrous solvent (optional, e.g., toluene, chloroform)

Procedure:

-

To a solution or suspension of 3-(4-chlorophenyl)succinic acid in an appropriate anhydrous solvent (if used), a dehydrating agent (typically 1.1 to 2 equivalents) is added.

-

The reaction mixture is heated, often to reflux, for a period ranging from 1 to several hours, until the reaction is complete (monitoring by TLC or other suitable methods is recommended).

-

The excess dehydrating agent and solvent are removed under reduced pressure.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) or by sublimation.

A logical workflow for the synthesis is depicted in the following diagram:

3-(4-Chlorophenyl)oxolane-2,5-dione IUPAC name and structure

This technical guide provides an in-depth overview of 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, focusing on its chemical properties, synthesis, and potential for further investigation.

IUPAC Nomenclature and Chemical Structure

The compound with the systematic name This compound is also commonly referred to as 3-(4-chlorophenyl)succinic anhydride . It is a derivative of succinic anhydride, where a hydrogen atom at the 3-position of the oxolane ring is substituted with a 4-chlorophenyl group.

Chemical Structure:

SMILES Notation: O=C1OC(=O)C(C2=CC=C(Cl)C=C2)C1

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 776-52-3 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | 63 °C |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 2-(4-chlorophenyl)succinic acid. This intramolecular cyclization reaction is a standard method for the preparation of cyclic anhydrides.[1] A common and effective laboratory-scale procedure involves the use of a dehydrating agent such as acetyl chloride or acetic anhydride.[2][3]

Experimental Protocol: Dehydration of 2-(4-chlorophenyl)succinic acid

This protocol describes a general procedure for the synthesis of this compound using a dehydrating agent.

Materials and Reagents:

-

2-(4-chlorophenyl)succinic acid

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous ether (for washing)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Büchner funnel and flask for vacuum filtration

-

Vacuum desiccator

Procedure:

-

In a clean, dry round-bottom flask, place 1 mole equivalent of 2-(4-chlorophenyl)succinic acid.

-

Add 2-3 mole equivalents of acetyl chloride (or a suitable amount of acetic anhydride) to the flask.

-

Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.

-

Gently heat the mixture to reflux using a heating mantle or oil bath. Continue heating until all the solid 2-(4-chlorophenyl)succinic acid has dissolved. This may take one to two hours.

-

Once the reaction is complete (indicated by a clear solution), remove the heat source and allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to promote crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with two portions of cold, anhydrous ether to remove any residual acetic acid and unreacted acetyl chloride.

-

Dry the purified product in a vacuum desiccator to remove all traces of solvent.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the synthesis workflow and the potential role of this compound as a chemical intermediate.

Caption: Synthesis workflow for this compound.

Caption: Role as a versatile chemical intermediate.

Potential Biological and Pharmacological Significance

While direct biological studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—the 4-chlorophenyl group and the succinic anhydride core—are found in numerous biologically active compounds. This suggests potential avenues for its investigation in drug discovery and development.

-

The 4-Chlorophenyl Moiety: This group is a common substituent in medicinal chemistry, known to enhance the pharmacological properties of various drug candidates. For instance, compounds containing the 4-chlorophenyl group have demonstrated a wide range of activities, including analgesic, antibacterial, and enzyme inhibitory effects.[3][4][5][6]

-

The Succinic Anhydride Core: Succinic anhydride and its derivatives are highly reactive and serve as versatile intermediates in organic synthesis.[7] They are particularly useful as linkers in the development of prodrugs to improve properties such as water solubility and to facilitate controlled drug release.[8] The anhydride ring can readily react with nucleophiles like amines and alcohols on other molecules to form stable amide or ester linkages.

Given these characteristics, this compound could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its reactivity allows for its conjugation to other pharmacophores, potentially leading to new chemical entities with desired biological activities. Further research is warranted to explore its reactivity profile and to evaluate the biological activities of its derivatives.

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Succinic anhydride: Significance and symbolism [wisdomlib.org]

physical properties of 3-(4-Chlorophenyl)oxolane-2,5-dione (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the reactive anhydride ring and the substituted phenyl group, make it a versatile building block for the synthesis of a variety of heterocyclic compounds and polymers. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is crucial for its application in further research and development. This guide provides a concise overview of these properties, along with relevant experimental methodologies.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Conditions |

| Melting Point | 152-154 °C | Not Specified |

| Boiling Point | 367.3 °C | at 760 mmHg |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in publicly available literature, standard methodologies for determining melting and boiling points of solid organic compounds are applicable.

Determination of Melting Point (Capillary Method)

A common and reliable method for determining the melting point of a crystalline solid is the capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil, silicone oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

-

Heating and Observation: The heating bath is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point (Distillation Method)

For a high-boiling solid like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The reported boiling point at 760 mmHg is likely an extrapolated value. A standard distillation setup would be employed.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Vacuum source and manometer

Procedure:

-

Apparatus Assembly: A standard distillation apparatus is assembled. The solid sample is placed in the distillation flask with a few boiling chips.

-

Heating and Distillation: The flask is heated gently. The temperature is recorded when the liquid begins to boil and the vapor-liquid equilibrium is established, as indicated by a stable temperature reading on the thermometer.

-

Pressure Correction: If the boiling point is measured at a pressure other than 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the standard pressure.

Synthesis Workflow

The synthesis of this compound can be logically approached through a two-step process starting from commercially available reagents. The following diagram illustrates this synthetic pathway.

A Technical Guide to Determining the Solubility of 3-(4-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-(4-Chlorophenyl)oxolane-2,5-dione. Given the absence of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical protocols necessary to perform such characterizations in a laboratory setting. Understanding solubility is a critical early step in the drug discovery and development process, influencing bioavailability, formulation, and overall viability of a potential therapeutic agent.[1][2]

Introduction to this compound and its Solubility

This compound, also known as 3-(4-chlorophenyl)succinic anhydride, is an organic compound featuring a polar succinic anhydride ring and a non-polar chlorophenyl group. This amphiphilic nature suggests a nuanced solubility profile. The principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[3][4] The polar anhydride moiety may allow for interactions with polar solvents, while the chlorophenyl group suggests solubility in non-polar or weakly polar organic solvents.

In drug development, solubility dictates the approaches to formulation and is a key determinant of a drug's absorption and bioavailability.[5] Poor aqueous solubility can be a major hurdle, leading to unreliable results in in vitro assays and challenges in creating effective delivery systems.[1] Therefore, a thorough characterization of a compound's solubility in various solvents is essential.

Theoretical Framework for Solubility

The solubility of a compound is influenced by several physicochemical factors, including its molecular structure, the polarity of the solute and solvent, temperature, and molecular size.[6][7]

-

Molecular Structure and Polarity : this compound possesses both a hydrophilic (polar) region (the dione ring) and a lipophilic (non-polar) region (the chlorophenyl group). The presence of electronegative oxygen atoms in the anhydride ring creates a dipole moment, allowing for potential hydrogen bonding acceptance and dipole-dipole interactions with polar solvents.[3][8] Conversely, the aromatic chlorophenyl ring is non-polar and will interact favorably with non-polar solvents through van der Waals forces.

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[6]

-

Thermodynamic vs. Kinetic Solubility : It is crucial to distinguish between these two concepts.[9][10]

-

Thermodynamic (or Equilibrium) Solubility is the maximum concentration of a compound in a saturated solution at equilibrium. It is a state-independent value. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

-

Kinetic Solubility is the concentration at which a compound, typically dissolved in a high-concentration organic stock solution (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[12] This value is often higher than the thermodynamic solubility due to the formation of a supersaturated state and is highly dependent on the experimental protocol.[13]

-

The logical relationship between these key factors is visualized below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[11] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Hexane, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure

-

Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is formed. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.

-

Equilibration : Add a known volume of the selected solvent to the vial. Seal the vial tightly.

-

Agitation : Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][14]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration : Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Dilution : Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

The workflow for this experimental protocol is illustrated in the diagram below.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions. The following table provides a template for recording experimental results.

| Solvent System | Temperature (°C) | Measured Concentration (e.g., µg/mL) | Standard Deviation | Solubility (mg/mL) | Qualitative Descriptor |

| Water | 25 | ||||

| pH 7.4 Buffer | 25 | ||||

| Ethanol | 25 | ||||

| DMSO | 25 | ||||

| Hexane | 25 | ||||

| Add other solvents |

Note: The qualitative descriptors can be based on USP standards (e.g., Very soluble, Freely soluble, Soluble, Sparingly soluble, Slightly soluble, Very slightly soluble, Practically insoluble).

Conclusion

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Khan Academy [khanacademy.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

Potential Therapeutic Targets of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Prospective Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a prospective analysis of the potential therapeutic targets of 3-(4-Chlorophenyl)oxolane-2,5-dione. Due to the limited direct biological data on this specific compound, this document extrapolates potential activities and mechanisms of action based on structurally related molecules, particularly succinimide and phenylsuccinimide derivatives. The primary focus is on the potential anticonvulsant properties mediated through the modulation of voltage-gated ion channels. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules targeting the central nervous system.

Introduction

This compound is a succinic anhydride derivative. The succinimide and succinic anhydride cores are present in a variety of biologically active compounds. Notably, the succinimide ring is a key pharmacophore in several established anticonvulsant drugs. The presence of a 4-chlorophenyl substituent is also common in centrally-acting agents and can significantly influence potency and pharmacokinetic properties. This guide will explore the most probable therapeutic targets for this compound based on an analysis of its structural components and the known pharmacology of its analogs.

Postulated Primary Therapeutic Target: T-type Calcium Channels

Based on extensive research on succinimide-based anticonvulsants like ethosuximide and methsuximide, the primary and most promising therapeutic target for this compound is the family of T-type voltage-gated calcium channels (Ca_v_3).[1][2] These channels, including the subtypes α1G (Ca_v_3.1), α1H (Ca_v_3.2), and α1I (Ca_v_3.3), play a crucial role in regulating neuronal excitability and are key players in the pathophysiology of absence seizures.[1][3]

T-type calcium channels are low-voltage activated channels that are involved in generating rhythmic burst firing of neurons, particularly in the thalamocortical circuit.[1][3] Aberrant activity in this circuit is a hallmark of absence epilepsy.[1][3] Succinimide anticonvulsants have been shown to inhibit these channels, thereby reducing the neuronal burst firing that underlies the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[1][2]

Proposed Mechanism of Action

The proposed mechanism of action for this compound, acting through its hydrolyzed or amine-adducted succinimide-like form, is the blockade of T-type calcium channels . This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[2] By stabilizing the inactivated state, the compound would reduce the number of channels available to open in response to membrane hyperpolarization, thus suppressing the low-threshold calcium spikes that trigger burst firing in thalamic neurons.

Signaling Pathway

The following diagram illustrates the role of T-type calcium channels in the thalamocortical circuit and the proposed inhibitory effect of this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for known succinimide anticonvulsants. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vivo Anticonvulsant Activity of Analog Compounds in Mice

| Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | 6 Hz (32mA) (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Ethosuximide | >500 | 130 | 311 | 693 | 5.3 (scPTZ) | [4] |

| Methsuximide | 32 | 48 | 27 | 79 | 2.5 (MES) | [2] |

| Compound 6 | 68.3 | >100 | 28.2 | 309.2 | 4.5 (MES) | [5] |

| Compound 19 | 108.4 | >100 | 46.1 | >300 | >2.8 (MES) | [5] |

*Compound 6 : 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione *Compound 19 : 3-(3-chlorophenyl)-1-[2-(4-phenylpiperazin-1-yl)-2-oxoethyl]-pyrrolidine-2,5-dione

Table 2: In Vitro Activity of Succinimide Analogs on T-type Calcium Channels

| Compound | Channel Subtype | Parameter | Value (mM) | Reference |

| Ethosuximide | α1G, α1H, α1I | IC₅₀ (persistent current) | 0.6 | [2] |

| α-methyl-α-phenylsuccinimide (MPS) | α1G, α1I (inactivated state) | K_I_ | 0.3 - 0.5 | [2] |

| α-methyl-α-phenylsuccinimide (MPS) | α1H (inactivated state) | K_I_ | 0.6 - 1.2 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential anticonvulsant activity of this compound.

In Vivo Anticonvulsant Screening

The following diagram outlines the general workflow for in vivo anticonvulsant screening.

4.1.1. Maximal Electroshock (MES) Test [6][7][8]

-

Purpose: To identify compounds effective against generalized tonic-clonic seizures. This test measures the ability of a compound to prevent seizure spread.

-

Animals: Male CF-1 mice (20-25 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

-

At the time of predicted peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[7]

-

Prior to stimulation, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.[7]

-

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is defined as protection.[7]

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals, is calculated using probit analysis.

4.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test [6][9]

-

Purpose: To identify compounds that raise the seizure threshold, often predictive of efficacy against absence and myoclonic seizures.

-

Animals: Male CF-1 mice (20-25 g).

-

Procedure:

-

Administer the test compound (i.p. or p.o.).

-

At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in a loose fold of skin on the back of the neck.[9]

-

Observe the animals for 30 minutes.

-

-

Endpoint: The presence or absence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure is defined as protection.[9]

-

Data Analysis: The ED₅₀ is calculated.

4.1.3. 6-Hz Seizure Test [10][11][12]

-

Purpose: To identify compounds effective against therapy-resistant partial seizures.

-

Animals: Male NMRI mice (22-28 g).

-

Procedure:

-

Administer the test compound (i.p. or p.o.).

-

At the time of predicted peak effect, apply a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA for more resistant seizures) via corneal electrodes.[11]

-

-

Endpoint: Observation of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae. Lack of these signs indicates protection.[12]

-

Data Analysis: The ED₅₀ is calculated.

4.1.4. Rotarod Neurotoxicity Test [5][13][14]

-

Purpose: To assess motor impairment and acute neurotoxicity.

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

Train the mice to stay on the rotating rod for a set duration (e.g., 1 minute) on the day before the experiment.

-

On the test day, administer the test compound.

-

At the time of predicted peak effect, place the mouse on the rod, which accelerates from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[5]

-

Record the latency to fall from the rod.

-

-

Endpoint: An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.

-

Data Analysis: The median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of animals, is calculated.

In Vitro Mechanistic Studies: Whole-Cell Patch Clamp[15][16][17]

-

Purpose: To directly measure the effect of the compound on T-type calcium channel currents.

-

Preparation: Cells expressing specific human T-type calcium channel subtypes (e.g., HEK-293 cells stably transfected with CACNA1G, CACNA1H, or CACNA1I).

-

Procedure:

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a holding potential (e.g., -100 mV).

-

Voltage steps are applied to elicit T-type currents.

-

The test compound is applied via the bath solution, and the effect on the current amplitude and kinetics is measured.

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value for channel block. The voltage and state-dependence of the block can also be determined by varying the holding potential and the voltage pulse protocols.

Other Potential Therapeutic Targets

While T-type calcium channels represent the most probable primary target, other mechanisms cannot be ruled out and warrant investigation:

-

Voltage-Gated Sodium Channels: Many anticonvulsants act by blocking sodium channels. The MES test is a good indicator of this type of activity.[7]

-

GABAergic System: Enhancement of GABA-mediated inhibition is another common anticonvulsant mechanism. The scPTZ test can sometimes indicate activity at GABA_A_ receptors.

-

Covalent Modification: As a succinic anhydride, the parent compound is a reactive electrophile and could potentially form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) on various protein targets. This could lead to a different pharmacological profile, but also carries a higher risk of idiosyncratic toxicity.

Conclusion

Based on a comprehensive analysis of its structural features and the pharmacology of related compounds, this compound is a promising candidate for development as an anticonvulsant agent. The primary therapeutic target is likely to be T-type voltage-gated calcium channels, suggesting potential efficacy in the treatment of absence seizures and possibly other seizure types, including therapy-resistant partial seizures. The experimental protocols outlined in this guide provide a clear path for the preclinical evaluation of this and similar compounds. Further investigation is required to confirm these prospective targets and to fully characterize the pharmacological profile of this molecule.

References

- 1. The Role of T-Type Calcium Channel Genes in Absence Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of T-type calcium channel genes in absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 5. 2.4.1. Rotarod test [bio-protocol.org]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 14. MPD: JaxCC1: project protocol [phenome.jax.org]

Methodological & Application

Application Notes and Protocols: 3-(4-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data and established medicinal chemistry applications for 3-(4-Chlorophenyl)oxolane-2,5-dione are not extensively available in the public domain. The following application notes and protocols are based on the well-established activities of the broader class of succinic anhydride and succinimide derivatives, particularly those bearing aryl substituents. This compound serves as a key synthetic intermediate for accessing pharmacologically active molecules.

Introduction: The Succinimide Scaffold in Medicinal Chemistry

The succinimide (pyrrolidine-2,5-dione) ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] Derivatives of succinimide have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3]

This compound, a substituted succinic anhydride, is a valuable precursor for the synthesis of a library of 3-(4-chlorophenyl)succinimide derivatives. The introduction of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this scaffold an interesting subject for drug discovery programs.

Key Application: Anticonvulsant Agents

The most prominent application of succinimide derivatives is in the management of epilepsy.[4][5][6] These compounds are particularly effective against absence seizures.[4][5]

Mechanism of Action: Succinimide anticonvulsants are believed to exert their effects by inhibiting low-voltage-activated (T-type) calcium channels in thalamic neurons.[4] This action suppresses the characteristic spike-and-wave discharges observed in electroencephalograms (EEGs) during absence seizures.[4][5]

Structure-Activity Relationships (SAR) of Related Compounds:

Studies on N-phenylsuccinimide derivatives have revealed key structural features that influence their anticonvulsant activity:

-

Substitution on the Phenyl Ring: The presence of a halogen, such as chlorine, on the phenyl ring can enhance anticonvulsant activity.[3]

-

Substitution on the Succinimide Ring: Alkyl or aryl groups at the 3-position of the succinimide ring can modulate the potency and pharmacokinetic profile.[3]

Data Presentation: Anticonvulsant Activity of Related Succinimide Derivatives

The following table summarizes the anticonvulsant activity of representative 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives from a study on related compounds. This data illustrates the potential of this chemical class.

| Compound ID | R (Substitution on N) | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 9 | 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl | > 300 | > 300 | > 300 | - |

| 17 | 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl | 150.5 | > 300 | > 300 | > 2.0 |

Data adapted from a study on 3-(chlorophenyl)-pyrrolidin-1-yl-acetamides.[7] MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole test.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the cyclization of the corresponding succinic acid derivative.

Materials:

-

2-(4-Chlorophenyl)succinic acid

-

Acetyl chloride or Acetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-(4-chlorophenyl)succinic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add acetyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Substituted 3-(4-Chlorophenyl)succinimide Derivatives

This protocol outlines the conversion of the anhydride to a succinimide derivative.

Materials:

-

This compound

-

Primary amine (R-NH₂) (1 equivalent)

-

Glacial acetic acid or another suitable solvent

-

Sodium acetate (optional, as a catalyst)

-

Standard laboratory glassware and heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) and the desired primary amine (1 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the formation of the succinimide by TLC.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Caption: Synthetic and evaluation workflow for 3-(4-chlorophenyl)succinimide derivatives.

Caption: Proposed mechanism of action for succinimide-based anticonvulsants.

References

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)oxolane-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 3-(4-Chlorophenyl)oxolane-2,5-dione and its derivatives. This class of compounds holds promise for further investigation in drug discovery due to the prevalence of the 4-chlorophenyl moiety in various biologically active molecules.

Introduction

This compound, also known as 3-(4-chlorophenyl)succinic anhydride, is a five-membered heterocyclic compound. The presence of the electron-withdrawing chloro group on the phenyl ring and the reactive anhydride functionality make it an interesting scaffold for the synthesis of a diverse range of derivatives with potential pharmacological activities. Analogous structures, such as substituted furanones and other succinic anhydride derivatives, have demonstrated a variety of biological effects, including antimicrobial and anticancer activities. These notes will detail a plausible synthetic route and explore potential biological applications based on existing literature for structurally related compounds.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process commencing with a Stobbe condensation, followed by cyclization of the resulting intermediate.

Caption: Synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chlorophenyl)itaconic acid via Stobbe Condensation

Objective: To synthesize the succinic acid derivative intermediate through the Stobbe condensation of 4-chlorobenzaldehyde and diethyl succinate.

Materials:

-

4-Chlorobenzaldehyde

-

Diethyl succinate

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene or tert-butanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous toluene.

-

A solution of 4-chlorobenzaldehyde (1.0 eq.) and diethyl succinate (1.2 eq.) in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with concentrated HCl to a pH of approximately 2, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Cyclization)

Objective: To cyclize the 4-(4-chlorophenyl)itaconic acid to the corresponding anhydride.

Materials:

-

4-(4-Chlorophenyl)itaconic acid (from Protocol 1)

-

Acetic anhydride

-

Anhydrous sodium acetate (catalytic amount)

Procedure:

-

In a round-bottom flask, a mixture of 4-(4-chlorophenyl)itaconic acid (1.0 eq.) and acetic anhydride (3.0 eq.) is prepared.

-

A catalytic amount of anhydrous sodium acetate is added to the mixture.

-

The reaction mixture is heated at reflux for 2-3 hours.

-

After cooling, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 152-154 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.0 (m, 1H, CH), ~3.3 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~172, ~168 (C=O), ~136, ~134, ~130, ~129 (Ar-C), ~45 (CH), ~35 (CH₂) |

| IR (KBr, cm⁻¹) | ~1850, ~1780 (C=O anhydride), ~1600 (C=C aromatic), ~830 (C-Cl) |

| Mass Spec (m/z) | [M]⁺ at 210/212 |

Application Notes: Potential Biological Activities

While specific biological data for this compound is limited, the structural motifs present in this molecule suggest potential for antimicrobial and anticancer activities.

Antimicrobial Activity

Substituted 2(5H)-furanones, which are structurally related to the target molecule, have been reported to exhibit selective antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and cell death.

The Synthetic Versatility of 3-(4-Chlorophenyl)oxolane-2,5-dione: A Gateway to Novel Organic Scaffolds

For Immediate Release

[City, State] – 3-(4-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive anhydride moiety with a synthetically adaptable chlorophenyl group, provide a gateway for the construction of a diverse array of complex organic molecules, including novel heterocyclic frameworks and potentially biologically active compounds. This application note provides an overview of its utility, supported by detailed experimental protocols for key transformations, catering to researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the electrophilic nature of its anhydride ring. This allows for facile reactions with a wide range of nucleophiles, leading to ring-opening and the introduction of the 3-(4-chlorophenyl)succinyl moiety into various molecular scaffolds. This fundamental reactivity serves as the foundation for its application in the synthesis of:

-

Heterocyclic Compounds: The di-carbonyl functionality of the opened anhydride is perfectly poised for subsequent cyclization reactions, enabling the synthesis of a variety of nitrogen, oxygen, and sulfur-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous drug molecules.

-

Novel Carboxylic Acid Derivatives: Ring-opening with alcohols, amines, and other nucleophiles provides straightforward access to mono-and di-substituted carboxylic acid derivatives, which can serve as key intermediates in multi-step synthetic sequences.

-

Functional Polymers: The anhydride functionality can be exploited for the development of novel polymers and materials with tailored properties, where the chlorophenyl group can influence characteristics such as thermal stability and solubility.

Experimental Protocols

The following protocols provide detailed methodologies for representative reactions utilizing this compound.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)succinic Acid

This protocol details the hydrolysis of this compound to its corresponding diacid, a fundamental precursor for further synthetic elaborations.

Workflow for the Synthesis of 2-(4-Chlorophenyl)succinic Acid

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound (1.0 eq)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound.

-

Add a sufficient amount of deionized water to form a slurry.

-